TG100435
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
Scientific Research Applications
Protein Tyrosine Kinase Inhibition
TG100435 is identified as a novel, orally active protein tyrosine kinase inhibitor. It exhibits inhibition constants (Ki) against a range of kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM. This suggests its potential effectiveness in targeting multiple tyrosine kinases, which could be relevant in various scientific research contexts, particularly in studying certain cancers and other diseases where tyrosine kinases play a crucial role (Hu et al., 2007).
Metabolic Conversion and N-Oxide Metabolite
This compound undergoes metabolic conversion to produce an active N-Oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound. This conversion, primarily mediated by flavin-containing monooxygenases (FMO), suggests a significant enhancement in its tyrosine kinase inhibition capability in vivo, making it a subject of interest in pharmacokinetic and metabolic studies (Kousba et al., 2008).
Metabolism by Liver, Intestine, and Lung Microsomes
This compound is metabolized differently across various tissues. Human liver, intestinal, and lung microsomes show varied capacities to metabolize this compound and its N-oxide metabolite, TG100855. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving this compound (Kousba et al., 2006).
Species-Specific Enzyme Metabolism
There are species differences in the metabolism of this compound, especially in the production of its N-oxide metabolite, TG100855. This is significant for translating preclinical findings from animal models to human therapeutic applications, emphasizing the need to consider species-specific metabolic pathways in drug development (Kousba et al., 2006).
Properties
Molecular Formula |
C26H25Cl2N5O |
---|---|
Molecular Weight |
494.42 |
IUPAC Name |
7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
SMILES |
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG100435; TG 100435; TG100435 . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.